molecular formula C27H22N2O6S B13718391 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid

3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid

Cat. No.: B13718391
M. Wt: 502.5 g/mol
InChI Key: RDBCTODCBCGQOZ-UHFFFAOYSA-N
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Description

3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a sulfonamide group, and a benzamido group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

    Reduction: Nitro group reduction results in amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The benzyloxy and benzamido groups may interact with other molecular pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)phenylboronic acid
  • Phenylboronic acid
  • 3-Benzyloxybenzeneboronic acid

Uniqueness

3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H22N2O6S

Molecular Weight

502.5 g/mol

IUPAC Name

3-[[3-[(3-phenylmethoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid

InChI

InChI=1S/C27H22N2O6S/c30-26(28-22-11-4-10-21(15-22)27(31)32)20-9-5-14-25(16-20)36(33,34)29-23-12-6-13-24(17-23)35-18-19-7-2-1-3-8-19/h1-17,29H,18H2,(H,28,30)(H,31,32)

InChI Key

RDBCTODCBCGQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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